molecular formula C13H16N2O B195842 3-Hydroxy Medetomidine CAS No. 128366-50-7

3-Hydroxy Medetomidine

Cat. No.: B195842
CAS No.: 128366-50-7
M. Wt: 216.28 g/mol
InChI Key: HTQCEFAVROSRIW-UHFFFAOYSA-N
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Description

3-Hydroxy Medetomidine is a metabolite of medetomidine, an alpha-2 adrenergic receptor agonist. Medetomidine is widely used for its sedative and analgesic properties in veterinary medicine. The compound this compound has the molecular formula C13H16N2O and a molecular weight of 216.3 g/mol .

Mechanism of Action

Target of Action

3-Hydroxy Medetomidine primarily targets alpha-2 adrenergic receptors . These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the sympathetic nervous system. Alpha-2 adrenergic receptors are found in various tissues, including the central nervous system (CNS), where they play a crucial role in modulating neurotransmitter release, particularly norepinephrine .

Mode of Action

This compound acts as an agonist at alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine from presynaptic neurons. This inhibition leads to a reduction in sympathetic outflow, resulting in sedative, anxiolytic, and analgesic effects . The compound’s action on these receptors also induces vasoconstriction and decreases heart rate, contributing to its overall pharmacological profile .

Biochemical Pathways

The activation of alpha-2 adrenergic receptors by this compound affects several biochemical pathways:

These pathways collectively contribute to the compound’s sedative and analgesic effects by dampening neuronal excitability and neurotransmitter release.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

These properties ensure that the compound has a rapid onset of action and a relatively short duration of effect, making it suitable for use in clinical settings requiring quick sedation and analgesia.

Result of Action

At the molecular level, this compound’s action results in:

At the cellular level, these effects translate to a calm, sedated state with reduced pain perception and lower heart rate.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the use of this compound in clinical practice, ensuring its maximum efficacy and safety.

: DrugBank - Dexmedetomidine : Springer - Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine : DrugBank - Medetomidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Medetomidine typically involves the biotransformation of medetomidine. One method involves the use of rat liver microsomes to metabolize medetomidine into this compound .

Industrial Production Methods: the synthesis of its parent compound, medetomidine, involves multiple steps including Wittig olefination of phenylimidazolylketones followed by hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Medetomidine can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy Medetomidine is unique due to its specific metabolic pathway and its role as a metabolite of medetomidine. It provides insights into the biotransformation and pharmacokinetics of alpha-2 adrenergic receptor agonists .

Properties

IUPAC Name

[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQCEFAVROSRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(C)C2=CN=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565950
Record name {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128366-50-7
Record name {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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